molecular formula C17H18ClNO3 B5734426 N-(5-chloro-2,4-dimethoxyphenyl)-2,4-dimethylbenzamide

N-(5-chloro-2,4-dimethoxyphenyl)-2,4-dimethylbenzamide

Cat. No.: B5734426
M. Wt: 319.8 g/mol
InChI Key: UEQNQFBUNHZIMY-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2,4-dimethylbenzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro group, two methoxy groups, and a dimethylbenzamide moiety

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-10-5-6-12(11(2)7-10)17(20)19-14-8-13(18)15(21-3)9-16(14)22-4/h5-9H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQNQFBUNHZIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)OC)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2,4-dimethylbenzamide typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with 2,4-dimethylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-2,4-dimethylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dimethoxyphenyl derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dimethoxyphenyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2,4-dimethoxyphenyl)-2,4-dimethylbenzamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways The chloro and methoxy groups play a crucial role in its reactivity and binding affinity The compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide
  • N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide
  • N-(5-chloro-2,4-dimethoxyphenyl)-3,4-dimethoxybenzylamine

Uniqueness

N-(5-chloro-2,4-dimethoxyphenyl)-2,4-dimethylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

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